Octyltriethylammonium bis(trifluoromethylsulfonyl)imide

Description

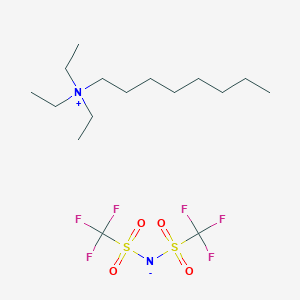

Octyltriethylammonium bis(trifluoromethylsulfonyl)imide is a quaternary ammonium-based ionic liquid (IL) with the chemical formula C₁₆H₃₂F₆N₂O₄S₂ and a molecular weight of 494.56 g/mol . Its CAS Registry Number is 210230-48-1, and it is commercially supplied by IoLiTec under the product code IL-0328-HP with a purity of >98% . The compound features an octyltriethylammonium cation paired with the bis(trifluoromethylsulfonyl)imide (TFSI) anion, a common choice for ILs due to its thermal stability and low coordinating ability.

The compound is priced at ¥28,000 for 25 g in commercial catalogs , indicating its niche application in specialized fields such as electrolytes, catalysis, or solvent systems.

Properties

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;triethyl(octyl)azanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H32N.C2F6NO4S2/c1-5-9-10-11-12-13-14-15(6-2,7-3)8-4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-14H2,1-4H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBBLWFHKFTVQAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[N+](CC)(CC)CC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32F6N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Precursors

The preparation of octyltriethylammonium bis(trifluoromethylsulfonyl)imide typically involves a two-step metathesis reaction. First, octyltriethylammonium bromide is synthesized via alkylation of triethylamine with 1-bromooctane. This intermediate is then subjected to anion exchange with lithium bis(trifluoromethylsulfonyl)imide (LiTFSI) in aqueous or polar aprotic solvents.

Key Reaction:

Optimization of Anion Exchange

The anion exchange efficiency depends on stoichiometry, solvent polarity, and temperature. Dichloromethane and acetonitrile are preferred for their ability to dissolve both reactants while facilitating lithium bromide precipitation. Studies indicate that a 1:1.05 molar ratio of octyltriethylammonium bromide to LiTFSI maximizes yield (92–95%). Prolonged stirring (12–24 hours) at 25–40°C ensures complete ion exchange, followed by solvent evaporation and vacuum drying to isolate the product.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation significantly reduces reaction times compared to conventional heating. In one protocol, octyltriethylammonium bromide and LiTFSI were dissolved in acetonitrile and irradiated at 100°C for 15 minutes, achieving 94% yield. The rapid dielectric heating enhances ion mobility, shortening the metathesis process from hours to minutes.

Purity and Solvent Considerations

While microwave synthesis improves throughput, solvent selection critically affects purity. Polar solvents like methanol or ethanol may introduce impurities during rapid heating, necessitating post-synthesis purification via column chromatography. Conversely, acetonitrile minimizes side reactions, yielding products with >98% purity.

Patent-Based Industrial Synthesis

Direct Synthesis via Quaternary Ammonium Salt Formation

A patented route (CN101456832A) bypasses intermediate halide salts by reacting trifluoromethanesulfonyl halides (X = F, Cl) with liquid ammonia and organic amines in nonpolar solvents. For octyltriethylammonium TFSI, trifluoromethanesulfonyl fluoride reacts with triethylamine and 1-octylamine in dichloromethane at −20°C to 80°C, forming the quaternary ammonium salt precursor. Subsequent distillation removes solvents, and the residue is treated with lithium oxide to yield the final product.

Critical Steps:

-

Solvent Selection : Dichloromethane or trichloroethane (1–10× reagent mass) ensures homogeneity.

-

Distillation : Conducted at 40–150°C under vacuum (10–100 Pa) to recover solvents and isolate intermediates.

-

Metal Oxide Treatment : Lithium oxide (1:1–2 molar ratio) in aqueous solution facilitates anion exchange, followed by dehydration (40–80°C, 10–1000 Pa) and drying.

Yield and Scalability

This method achieves 90–95% yield with >99% purity, making it suitable for industrial-scale production. The absence of halide residues (<50 ppm) meets electrolyte-grade specifications for lithium-ion batteries.

Comparative Analysis of Synthesis Methods

| Parameter | Conventional Metathesis | Microwave Synthesis | Patent-Based Method |

|---|---|---|---|

| Reaction Time | 12–24 hours | 15–30 minutes | 4–6 hours |

| Yield | 92–95% | 90–94% | 90–95% |

| Purity | 98–99% | 98% | >99% |

| Scalability | Lab-scale | Lab-scale | Industrial-scale |

| Key Advantage | Low equipment cost | Rapid synthesis | High purity, low waste |

Chemical Reactions Analysis

Types of Reactions

Octyltriethylammonium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bis(trifluoromethylsulfonyl)imide anion.

Oxidation and Reduction: It can also undergo redox reactions, although these are less common.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong nucleophiles and oxidizing or reducing agents . The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted ammonium salts .

Scientific Research Applications

Octyltriethylammonium bis(trifluoromethylsulfonyl)imide has a wide range of scientific research applications, including:

Electrochemistry: Used as an electrolyte in batteries, capacitors, and other electrochemical devices due to its high ionic conductivity.

Chemical Synthesis: Acts as a solvent or catalyst in various organic reactions, including polymerization.

Materials Science: Useful in the synthesis and processing of advanced materials, such as nanoparticles and composites.

Separation Technologies: Employed in extraction and purification processes due to its unique solubility properties.

Pharmaceuticals: Can be used in drug formulation and delivery systems to improve the solubility and stability of active ingredients.

Biotechnology: Acts as a medium for enzyme reactions and biocatalysis, enhancing reaction efficiency.

Mechanism of Action

The mechanism by which octyltriethylammonium bis(trifluoromethylsulfonyl)imide exerts its effects is primarily related to its ionic nature. The compound’s high ionic conductivity facilitates efficient charge transfer in electrochemical applications . Additionally, its hydrophobic nature due to the long alkyl chain allows it to interact favorably with non-polar substances, enhancing its solubility and stability in various media .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparison

The most structurally analogous compound identified is Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide (CAS: 375395-33-8), which shares the same TFSI anion but differs in cation structure. Key distinctions include:

The longer octyl chains in Methyltrioctylammonium TFSI contribute to its higher molecular weight and viscosity compared to Octyltriethylammonium TFSI, which has shorter ethyl groups. This structural difference also likely reduces the latter’s hydrophobicity and enhances its miscibility with polar solvents.

Commercial Availability and Cost

- Octyltriethylammonium TFSI is sold in 25 g quantities at ¥28,000 (Kanto Reagents) .

Biological Activity

Octyltriethylammonium bis(trifluoromethylsulfonyl)imide (OTFSI) is an ionic liquid that has garnered attention for its unique physicochemical properties and potential biological activities. This compound is characterized by its high thermal stability, low volatility, and significant ionic conductivity, making it suitable for various applications, including electrochemistry and materials science. However, its biological activity, particularly in the context of cytotoxicity and therapeutic potential, is an area of ongoing research.

- Chemical Structure : The compound consists of an octyltriethylammonium cation and a bis(trifluoromethylsulfonyl)imide anion.

- Molecular Formula : C₁₆H₃₂F₆N₂O₄S₂

- Molecular Weight : 494.56 g/mol

- CAS Number : 210230-48-1

Biological Activity Overview

Recent studies have begun to elucidate the biological activities associated with OTFSI and similar ionic liquids. The focus has primarily been on their cytotoxic effects against various cancer cell lines and their mechanisms of action.

Cytotoxicity Studies

- Cytotoxic Effects : Research indicates that ionic liquids containing the bis(trifluoromethylsulfonyl)imide anion exhibit significant cytotoxicity towards cancer cells, including breast (MCF-7) and colon cancer cells. For instance, a study highlighted that certain ionic liquids demonstrated cytotoxicity levels exceeding those of traditional chemotherapeutic agents like cisplatin .

-

Mechanisms of Action :

- Cell Cycle Inhibition : OTFSI has been shown to affect the cell cycle progression in cancer cells, leading to increased apoptosis and autophagy. This was confirmed through gene expression analysis and protein level assessments .

- Reactive Oxygen Species (ROS) Production : The disturbance of cellular redox homeostasis due to ROS generation was noted as a critical factor in the cytotoxicity observed in various studies .

- Comparative Analysis : A comparative study involving various ionic liquids indicated that OTFSI's structural characteristics contribute to its enhanced cytotoxic profile compared to other ionic compounds .

Case Studies

Several case studies have provided insights into the biological activity of OTFSI:

- Study on MCF-7 Cells : A detailed investigation revealed that OTFSI induced apoptosis in MCF-7 cells through ROS-mediated pathways. The study utilized flow cytometry to assess cell viability and apoptosis rates, demonstrating a significant reduction in viable cells upon treatment with OTFSI .

- Colon Cancer Research : Another study focused on the effects of OTFSI on colon cancer cell lines, showing that it not only inhibited cell proliferation but also altered gene expression related to apoptosis and cell cycle regulation .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₃₂F₆N₂O₄S₂ |

| Molecular Weight | 494.56 g/mol |

| CAS Number | 210230-48-1 |

| Cytotoxicity (MCF-7) | > Cisplatin |

| Apoptosis Induction | Yes |

| Mechanism | ROS Production |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing high-purity octyltriethylammonium bis(trifluoromethylsulfonyl)imide ([N₈₂₂₂][TFSI])?

- Methodological Answer : The compound is typically synthesized via a two-step metathesis reaction. First, the quaternary ammonium halide (e.g., octyltriethylammonium chloride) is reacted with lithium bis(trifluoromethylsulfonyl)imide (Li[TFSI]) in aqueous or polar aprotic solvents (e.g., acetone). The reaction proceeds at room temperature for 24–48 hours. The ionic liquid is then extracted using dichloromethane or ethyl acetate, followed by washing with deionized water to remove halide impurities. Final purification involves vacuum drying (≤1 mbar, 60–80°C) for 24–72 hours. Halide content should be verified via ion chromatography (IC) to ensure <50 ppm .

Q. How can researchers characterize the structural and thermal properties of [N₈₂₂₂][TFSI]?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹⁹F NMR confirm cationic and anionic structures. For example, ¹H NMR of the octyltriethylammonium cation shows characteristic peaks for alkyl chains (δ 0.8–1.6 ppm) and methyl groups (δ 3.0–3.5 ppm) .

- Thermogravimetric Analysis (TGA) : Determines thermal stability. Similar bis(trifluoromethylsulfonyl)imide (TFSI)-based ionic liquids exhibit decomposition temperatures >300°C in nitrogen atmospheres .

- Differential Scanning Calorimetry (DSC) : Identifies phase transitions (e.g., glass transition temperatures, Tg ≈ -60°C for analogous ammonium-TFSI ILs) .

Q. What key physicochemical properties make [N₈₂₂₂][TFSI] suitable for electrochemical applications?

- Methodological Answer :

- Conductivity : Measure via impedance spectroscopy (frequency range: 1 Hz–1 MHz). Ionic conductivity of TFSI-based ILs ranges from 0.1–10 mS/cm at 25°C, depending on cation structure .

- Electrochemical Window : Determine using cyclic voltammetry (Pt or glassy carbon electrodes). TFSI anions typically provide a wide window (>4.5 V vs. Li/Li⁺) .

- Viscosity : Use a rotational viscometer. Viscosity inversely correlates with conductivity; for example, methyltrioctylammonium-TFSI has ~200 cP at 25°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported electrochemical stability data for [N₈₂₂₂][TFSI]?

- Methodological Answer : Discrepancies often arise from impurities (e.g., residual halides, water) or electrode material interactions. To address this:

- Purification : Ensure halide content <50 ppm via IC and water content <100 ppm via Karl Fischer titration .

- Reference Electrodes : Use stable reference systems (e.g., Ag/Ag⁺ in IL) to avoid artifacts from Li-based electrodes .

- Controlled Atmosphere : Perform experiments in argon/vacuum gloveboxes (H₂O/O₂ <1 ppm) to prevent degradation .

Q. What experimental design considerations are critical for optimizing [N₈₂₂₂][TFSI] in high-temperature supercapacitors?

- Methodological Answer :

- Electrode Compatibility : Test carbon-based electrodes (e.g., activated carbon, graphene) for capacitance retention at elevated temperatures (80–100°C) .

- Electrolyte Additives : Incorporate 1–5 wt% vinylene carbonate to stabilize the solid-electrolyte interphase (SEI) during cycling .

- Aging Studies : Monitor long-term performance (≥1,000 cycles) under accelerated aging conditions (e.g., 3.5 V, 60°C) to assess degradation mechanisms .

Q. How do cation alkyl chain length and symmetry impact the ionic mobility of [N₈₂₂₂][TFSI] in comparison to analogous ionic liquids?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Analyze diffusion coefficients (D⁺/D⁻) and ion pair lifetimes. Asymmetric cations (e.g., octyltriethylammonium) reduce lattice energy and enhance mobility compared to symmetric cations (e.g., tetraalkylammonium) .

- Walden Plot Analysis : Compare molar conductivity vs. fluidity. TFSI-based ILs with bulky cations often deviate from ideal Walden behavior due to ion aggregation .

Data Contradiction Analysis

Q. Why do studies report conflicting viscosity values for TFSI-based ionic liquids with similar cations?

- Resolution : Variations arise from measurement techniques (e.g., capillary vs. rotational viscometry) and sample history (e.g., drying time, moisture absorption). Standardize protocols:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.